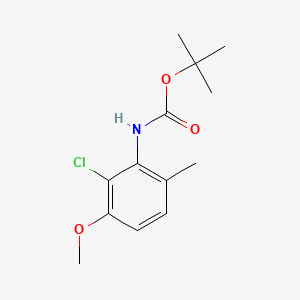![molecular formula C25H38O5 B15359818 10',13'-dimethyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B15359818.png)
10',13'-dimethyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17α-Hydroxypregn-5-ene-3,20-dione-3,20-bis(ethyleneketal) is a synthetic steroid derivative of progesterone. It is a cyclic bis(ethylene acetal) derivative of 17α-hydroxyprogesterone, which is a naturally occurring hormone involved in various physiological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 17α-hydroxyprogesterone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the cyclic bis(ethylene acetal) structure.
Industrial Production Methods: In an industrial setting, the synthesis of 17α-Hydroxypregn-5-ene-3,20-dione-3,20-bis(ethyleneketal) may involve large-scale reactors and continuous flow processes to ensure efficient production. The use of automated systems for monitoring and controlling reaction conditions can help maintain product quality and yield.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromic acid.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed:
Oxidation reactions can yield hydroxylated or keto derivatives.
Reduction reactions can produce saturated steroid derivatives.
Substitution reactions can result in halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in organic synthesis and as a precursor for the production of other steroid derivatives. Biology: It serves as a research tool in studying steroid hormone receptors and their biological effects. Medicine: Industry: It is used in the manufacturing of various steroid-based products, including contraceptives and anti-inflammatory agents.
Mecanismo De Acción
The mechanism by which 17α-Hydroxypregn-5-ene-3,20-dione-3,20-bis(ethyleneketal) exerts its effects involves binding to specific steroid hormone receptors. This binding can modulate gene expression and cellular processes, leading to physiological changes. The molecular targets and pathways involved include those related to progesterone signaling and its downstream effects.
Comparación Con Compuestos Similares
17α-Hydroxyprogesterone
Progesterone
Medroxyprogesterone acetate
Hydroxyprogesterone caproate
Uniqueness: 17α-Hydroxypregn-5-ene-3,20-dione-3,20-bis(ethyleneketal) is unique in its cyclic bis(ethylene acetal) structure, which provides enhanced stability and altered biological activity compared to its parent compound, 17α-hydroxyprogesterone.
Propiedades
IUPAC Name |
10',13'-dimethyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-21-10-11-24(29-14-15-30-24)16-17(21)4-5-18-19(21)6-8-22(2)20(18)7-9-25(22,26)23(3)27-12-13-28-23/h4,18-20,26H,5-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARXFOGOCKEIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(CC1=CCC4C2CCC5(C4CCC5(C6(OCCO6)C)O)C)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Iodo-4-methoxyphenyl)cyclopropyl]methanol](/img/structure/B15359744.png)
![(2R)-2-{[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide](/img/structure/B15359747.png)



![4-Amino-5-fluoro-1-[6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one](/img/structure/B15359774.png)






![1-[2-Amino-1-(2,5-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B15359813.png)
